molecular formula C22H21FN2O3S2 B14962546 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B14962546
M. Wt: 444.5 g/mol
InChI Key: TYSFZBLVGKZHCO-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a benzenesulfonamide group, which may contribute to its unique chemical and biological properties.

Chemical Reactions Analysis

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, where electrophiles such as halogens or nitro groups replace hydrogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The sulfonamide group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity .

Comparison with Similar Compounds

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide can be compared to other indole derivatives and sulfonamide compounds:

Properties

Molecular Formula

C22H21FN2O3S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C22H21FN2O3S2/c1-28-18-5-7-20(8-6-18)30(26,27)25(15-19-3-2-12-29-19)11-10-16-14-24-22-9-4-17(23)13-21(16)22/h2-9,12-14,24H,10-11,15H2,1H3

InChI Key

TYSFZBLVGKZHCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CNC3=C2C=C(C=C3)F)CC4=CC=CS4

Origin of Product

United States

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